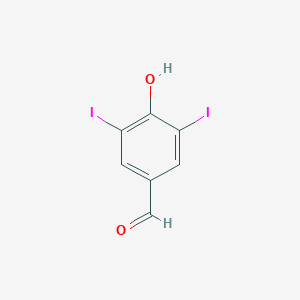

3,5-Diiodo-4-hydroxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-3,5-diiodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLUEIMENHLCMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173129 | |

| Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948-40-9 | |

| Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1948-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3,5-diiodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3,5 Diiodo 4 Hydroxybenzaldehyde

Advanced Synthetic Routes for 3,5-Diiodo-4-hydroxybenzaldehyde

Advanced synthetic methodologies focus on efficient and high-yielding pathways to this compound. These routes include direct electrophilic iodination of 4-hydroxybenzaldehyde (B117250) and multi-step strategies involving halogenated precursors.

Direct Iodination Protocols for 4-Hydroxybenzaldehyde Precursors

The most straightforward approach to synthesizing this compound is the direct iodination of its non-halogenated precursor, 4-hydroxybenzaldehyde. This process leverages the principles of electrophilic aromatic substitution, where the activating nature of the hydroxyl group directs the iodine atoms to the ortho positions. Various iodinating systems have been developed to achieve this transformation effectively. tsijournals.comresearchgate.net

The direct diiodination of 4-hydroxybenzaldehyde is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The mechanism is dictated by the electronic properties of the substituents on the benzene (B151609) ring: the hydroxyl (-OH) group and the aldehyde (-CHO) group.

The hydroxyl group is a powerful activating group and an ortho, para-director. libretexts.org It strongly activates the ring towards electrophilic attack by donating electron density through resonance. Conversely, the aldehyde group is a deactivating group and a meta-director due to its electron-withdrawing nature. In the case of 4-hydroxybenzaldehyde, the directing effects of the two groups are synergistic. The potent activating and ortho, para-directing influence of the hydroxyl group at position 4 dominates the reaction, guiding the incoming electrophiles to positions 3 and 5, which are ortho to it. libretexts.org

The reaction proceeds when the electron-rich aromatic ring attacks a potent electrophilic iodine species (E⁺, often represented as I⁺). This electrophile is generated from molecular iodine in the presence of an oxidizing agent or from reagents like N-iodosuccinimide (NIS) in an acidic medium. researchgate.netmdpi.com The attack forms a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. The stability of this intermediate is significantly enhanced by the hydroxyl group, which can delocalize the positive charge onto the oxygen atom through resonance. The final step involves the rapid loss of a proton (H⁺) from the positions of substitution, which re-establishes the aromaticity of the ring and yields the diiodinated product. osu.edu

Achieving high yields and purity in the diiodination of 4-hydroxybenzaldehyde is contingent on the careful optimization of reaction conditions, including the choice of iodinating agent, solvent, temperature, and stoichiometry.

One highly effective protocol involves the use of N-iodosuccinimide (NIS) as the iodinating agent in trifluoroacetic acid (TFA). This method has been shown to produce this compound in excellent yield (91%) at room temperature. researchgate.net Another reported method utilizes a combination of iodine and iodic acid in ethanol, which also provides high yields under mild conditions. tsijournals.com The synthesis of the structurally similar 3,5-diiodo-4-hydroxybenzoic acid has been achieved with a 93% yield using iodine monochloride (ICl) in an aqueous sulfuric acid solution at 80°C. chemicalbook.com

| Precursor | Iodinating System | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (TFA) | Trifluoroacetic Acid | Room Temp. | 6 h | 91% | researchgate.net |

| 4-Hydroxybenzoic Acid | Iodine Monochloride (ICl) / H₂SO₄ | Water | 80°C | Overnight | 93% | chemicalbook.com |

| p-Nitroaniline | Iodine Monochloride (ICl) | Glacial Acetic Acid | Boiling Water Bath | 2 h | 56-64% | orgsyn.org |

| 2-Hydroxy-5-chlorobenzaldehyde | Iodine / Iodic Acid | Ethyl Alcohol | 35°C | 2 h | High (unspecified) | tsijournals.com |

Temperature and solvent choice are critical parameters that influence both the rate and selectivity of the iodination reaction.

Solvent Systems: A variety of solvents can be employed, with the choice often linked to the specific iodinating agent. Acidic solvents like glacial acetic acid and trifluoroacetic acid are common, as they can activate the iodinating agent. researchgate.netorgsyn.org For instance, the diiodination of 4-hydroxybenzaldehyde with NIS proceeds efficiently using TFA as both the solvent and catalyst. researchgate.net Alcohols, such as ethyl alcohol, are used for reactions involving iodine and iodic acid, providing a mild reaction medium. tsijournals.com Aqueous systems, typically with a mineral acid like H₂SO₄, are used for reactions with iodine monochloride. chemicalbook.com

Temperature Control: Reaction temperatures range from ambient to elevated, depending on the reactivity of the substrate and the iodinating system. The highly efficient NIS/TFA protocol proceeds smoothly at room temperature. researchgate.net Milder systems like iodine/iodic acid may require gentle heating to around 35°C. tsijournals.com Less reactive substrates or more stable iodinating agents may necessitate higher temperatures, such as the 80°C used for the iodination of 4-hydroxybenzoic acid with ICl or heating on a boiling water bath for the diiodination of p-nitroaniline. chemicalbook.comorgsyn.org

To achieve di-substitution, the stoichiometry of the iodinating agent is a crucial factor. Theoretically, two moles of the iodinating agent are required for every mole of 4-hydroxybenzaldehyde. However, in practice, a slight to moderate excess of the reagent is often used to ensure the reaction goes to completion and to maximize the yield.

For example, the successful synthesis of this compound with a 91% yield employed 2.2 equivalents of N-iodosuccinimide. researchgate.net Similarly, the synthesis of the analogous 3,5-diiodo-4-hydroxybenzoic acid utilized 3.0 equivalents of iodine monochloride to achieve a high yield. chemicalbook.com The use of a precise excess drives the equilibrium towards the di-substituted product, compensating for any potential side reactions or loss of reagent activity.

Optimized Reaction Conditions for Enhanced Yields and Purity

Stepwise Halogenation Strategies and Analogous Protocols

Beyond direct iodination, alternative strategies involve the synthesis of halogenated 4-hydroxybenzaldehydes in a stepwise manner or the preparation of analogous dihalo-compounds. These methods are particularly useful when the starting material is not 4-hydroxybenzaldehyde itself.

A relevant analogous protocol is the synthesis of 3,5-dichloro-4-hydroxybenzaldehyde . One route starts with 2,6-dichlorophenol, which is already halogenated at the correct positions. The aldehyde group is then introduced onto the ring using the Duff reaction, which employs hexamethylenetetramine in glacial acetic acid followed by acid hydrolysis. This method yields the final product in 84% yield. This represents a strategy where the halogen atoms are present in the precursor before the formyl group is introduced.

Another illustrative example is the synthesis of 3,5-dibromo-4-hydroxybenzaldehyde (B181551) starting from p-cresol (B1678582). This multi-step industrial process involves a carefully controlled sequence of reactions:

Ring Bromination: p-Cresol is first treated with bromine at a low temperature (32-42°C) to selectively brominate the positions ortho to the hydroxyl group. google.com

Side-Chain Bromination: The temperature is then significantly increased (145-168°C), and more bromine is added to brominate the methyl group, forming a benzal bromide intermediate (4-hydroxy-3,5-dibromobenzal bromide). google.comgoogle.com

Hydrolysis: Finally, the benzal bromide is hydrolyzed with water, often at temperatures between 85-120°C, to yield the desired 3,5-dibromo-4-hydroxybenzaldehyde. google.com

These stepwise and analogous protocols highlight alternative synthetic thinking, where the target molecule is assembled by first establishing the halogen substitution pattern on a simpler precursor, followed by the introduction or modification of the required functional groups.

Chemical Reactivity and Transformation Mechanisms

Hydroxyl Group Participation in Reaction Pathways

The reactivity of this compound is significantly influenced by the presence of the hydroxyl group at the 4-position on the benzene ring. cymitquimica.com This functional group, positioned ortho to the two iodine atoms and para to the aldehyde group, plays a critical role in the compound's chemical behavior through several mechanisms. cymitquimica.combiosynth.com

The hydroxyl group contributes to the compound's reactivity and its physical properties, such as solubility in polar solvents, through its ability to participate in hydrogen bonding. cymitquimica.com Its presence, in conjunction with the aldehyde group, allows for a range of chemical transformations. The hydroxyl group's acidity is a key factor, particularly in reactions requiring deprotonation. In the case of similar catecholic structures like 3,4-dihydroxybenzaldehyde, the acidity of the phenolic hydroxyls is the primary determinant of selectivity during reactions like alkylation. mdpi.comresearchgate.net The 4-hydroxyl group in such compounds is generally more acidic due to the electron-withdrawing nature of the para-aldehyde group, making it more susceptible to deprotonation and subsequent reaction. mdpi.com

Furthermore, the hydroxyl group can direct the outcome of electrophilic substitution reactions, although the benzene ring in this compound is already heavily substituted. Its primary role in reaction pathways is often related to its nucleophilicity after deprotonation or its ability to act as a proton donor. In the context of condensation reactions, the electronic effects of the hydroxyl group are crucial. For instance, computational studies on hydroxybenzaldehydes in Biginelli reactions show that the position of the hydroxyl group can significantly impact the activation energy of the reaction. mdpi.com While not directly studying the diiodo-analogue, the research highlights that a hydroxyl group can influence the polarization of the nearby carbonyl group, thereby affecting the rate of nucleophilic attack. mdpi.com The interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde and iodine substituents creates a unique electronic environment that governs the compound's participation in various synthetic pathways. cymitquimica.com

Isotopic Labeling Strategies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. rsc.org By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H/D), researchers can follow the labeled atom's journey into the final products. Determining the position and integrity of these labels in the product molecules is crucial for confirming reaction pathways, understanding enzyme mechanisms, and studying metabolic flux. rsc.org

Synthesis of Carbon-13 Labeled this compound

A relevant strategy is demonstrated in the synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, which also involves building a substituted benzene ring. researchgate.net This synthesis began with a non-aromatic, acyclic precursor and introduced the ¹³C label early in the sequence via the reaction of [¹³C]-labelled methyl iodide with glutaric monomethyl ester chloride. researchgate.net A similar approach for the target compound could involve:

Introduction of the Label : Starting with a simple ¹³C-labeled building block, such as ¹³C-phenol or a labeled benzene derivative.

Ring Functionalization : Sequentially adding the necessary functional groups—hydroxyl, aldehyde, and iodine atoms—around the labeled core. If starting with a labeled p-cresol derivative, a selective oxidation could form the aldehyde group. google.com

Iodination : The introduction of iodine atoms is typically achieved via electrophilic iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS), directed by the existing functional groups.

The specific step at which the ¹³C label is introduced is critical and is chosen to maximize yield and ensure the label resides at the desired position in the final molecule. researchgate.net

Preservation of Isotopic Integrity during Synthesis

A significant challenge in synthesizing isotopically labeled compounds is ensuring the label remains at its intended position and that its enrichment (the percentage of labeled molecules) is high. Throughout the multi-step synthesis, side reactions or equilibrium processes could potentially lead to label scrambling or loss.

To verify the outcome of the synthesis, a robust analytical strategy is employed to confirm both the structural and isotopic integrity of the final product. rsc.org This typically involves a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (LC-ESI-HR-MS) : This technique is used to determine the isotopic enrichment of the compound. By analyzing the full scan mass spectrum, the relative intensities of the ion corresponding to the unlabeled compound (M) and the labeled compound (M+1 for ¹³C) can be integrated. This allows for a precise calculation of the percentage of isotopic purity. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ¹³C NMR and ¹H NMR, is essential for confirming the exact location of the isotopic label within the molecule. For a ¹³C-labeled compound, the signal corresponding to the labeled carbon will be significantly enhanced in the ¹³C NMR spectrum. Furthermore, ¹H-¹³C coupling patterns in the ¹H NMR spectrum can provide definitive proof of the label's position. This analysis confirms the structural integrity and ensures no undesired isomerization or rearrangement has occurred. rsc.org

By applying this dual analytical approach, chemists can confidently verify that the synthesized labeled this compound possesses the correct structure and a high degree of isotopic enrichment, making it a reliable tool for mechanistic studies. rsc.org

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1948-40-9 | biosynth.comguidechem.comsynthinkchemicals.comscbt.com |

| Molecular Formula | C₇H₄I₂O₂ | biosynth.comguidechem.comscbt.com |

| Molecular Weight | 373.91 g/mol | biosynth.comguidechem.comscbt.com |

| Appearance | White to off-white or pale yellow to brown solid | cymitquimica.comguidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Topological Polar Surface Area | 37.3 Ų | guidechem.com |

Table 2: Related Compounds and Their Properties

| Compound Name | Molecular Formula | Melting Point (°C) | CAS Number | Source |

|---|---|---|---|---|

| 3,5-Dibromo-4-hydroxybenzaldehyde | Br₂C₆H₂(OH)CHO | 181-185 | 2973-77-5 | sigmaaldrich.com |

| 4-Hydroxybenzaldehyde-3-d₁ | C₇H₅DO₂ | 117-119 | Not specified | sigmaaldrich.com |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of 3,5-Diiodo-4-hydroxybenzaldehyde by probing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H-NMR) spectroscopy provides precise information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is characteristically simple, reflecting the molecule's symmetry. Experimental data obtained in a deuterated chloroform (B151607) (CDCl₃) solvent reveals two distinct signals. thieme-connect.com

A sharp singlet appears at approximately 9.67 ppm, which is characteristic of an aldehydic proton (-CHO). thieme-connect.com Its downfield shift is due to the electron-withdrawing nature of the adjacent carbonyl group. The two aromatic protons, located at positions 2 and 6 on the benzene (B151609) ring, are chemically equivalent due to the molecule's symmetry. They appear as a singlet at around 8.19 ppm. thieme-connect.com The signal from the hydroxyl (-OH) proton is also present and can vary in its chemical shift depending on concentration and solvent.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons |

|---|---|---|---|

| Aldehyde (CHO) | 9.67 | Singlet | 1H |

| Aromatic (Ar-H) | 8.19 | Singlet | 2H |

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, five distinct signals are expected in the ¹³C-NMR spectrum, corresponding to the aldehydic carbon, the two iodine-substituted carbons, the hydroxyl-substituted carbon, and the two equivalent aromatic carbons bearing hydrogen atoms.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be estimated based on known substituent effects. The carbonyl carbon of the aldehyde group is expected to appear significantly downfield, typically in the range of 190 ppm. The carbon atom attached to the hydroxyl group (C4) would be found around 155-160 ppm. The carbons bonded to the heavy iodine atoms (C3 and C5) are shifted significantly upfield due to the heavy-atom effect and would likely appear in the 80-90 ppm range. The aromatic carbons bonded to hydrogen (C2 and C6) would resonate around 140 ppm, and the carbon to which the aldehyde group is attached (C1) would be found near 130 ppm.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

|---|---|

| Aldehyde (CHO) | ~190 |

| C4-OH | ~157 |

| C2/C6-H | ~141 |

| C1-CHO | ~131 |

| C3/C5-I | ~85 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. The nominal molecular weight of the compound is 373.91 g/mol . researchgate.net

Recent studies involving the identification of disinfection byproducts in water have successfully characterized this compound. acs.org The analysis shows a molecular ion peak corresponding to the compound's mass, confirming its presence. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. For this compound, with a chemical formula of C₇H₄I₂O₂, the exact mass is 372.83007 Da.

HRMS analysis can confirm this precise mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. In studies identifying it as a transformation product in water treatment, its molecular formula was confirmed by observing the precursor ion at an m/z of 372.82 in high-resolution mass spectra. acs.org The fragmentation pattern observed in tandem MS (MS²) experiments further validates the structure. Key observed fragments include ions at m/z 245.92 (corresponding to the loss of one iodine atom), m/z 217.92 (loss of an iodine atom and a molecule of carbon monoxide), and the characteristic m/z 126.90 for the iodide ion itself. acs.org

| m/z (Da) | Proposed Fragment | Interpretation |

|---|---|---|

| 372.82 | [C₇H₃I₂O₂]⁻ | Molecular Ion (M-H)⁻ |

| 245.92 | [C₇H₃O₂I]⁻ | Loss of one Iodine atom |

| 217.92 | [C₆H₃OI]⁻ | Loss of I and CO |

| 126.90 | [I]⁻ | Iodide ion |

In quantitative analysis using mass spectrometry, stable isotope-labeled (SIL) internal standards are considered the gold standard for achieving high accuracy and precision. nih.govscispace.com A SIL version of this compound would be synthesized with heavy isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), incorporated into its structure.

These labeled standards are chemically identical to the analyte but have a higher mass. nih.govscispace.com When a known amount of the SIL standard is added to a sample, it co-elutes with the unlabeled analyte during chromatography and experiences the same conditions during ionization and detection. waters.com This allows it to correct for variations in sample preparation, injection volume, and matrix effects—where other molecules in the sample interfere with the ionization of the target analyte. nih.govwaters.com The use of a SIL internal standard is crucial for the robust quantification of this compound in complex matrices like environmental water samples or biological fluids. nist.gov

X-ray Diffraction Studies for Solid-State Structure

Based on literature searches, a public crystal structure for this compound is not currently available. However, such a study would be invaluable for understanding its solid-state properties and intermolecular forces, which influence physical characteristics like melting point and solubility. The analysis of a related compound, 3,5-dibromo-4-hydroxybenzaldehyde (B181551), could provide insights into the expected structural features.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum provides a unique molecular fingerprint. For this compound, the key functional groups are the hydroxyl (-OH), aldehyde (-CHO), and the carbon-iodine (C-I) bonds, in addition to the benzene ring.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The hydroxyl group typically presents a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of hydrogen bonding. The carbonyl (C=O) stretching vibration of the aldehyde group is anticipated to appear as a strong, sharp peak in the range of 1680-1700 cm⁻¹. The presence of the aldehyde is further confirmed by the C-H stretching vibrations, which usually give rise to two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

The aromatic nature of the compound is evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the exact position and intensity of these bands. The carbon-iodine (C-I) stretching vibrations are expected at lower frequencies, typically in the range of 500-600 cm⁻¹, due to the high mass of the iodine atom.

While a vapor phase IR spectrum for 4-Hydroxy-3,5-diiodobenzaldehyde is available in public databases, a detailed assignment of all experimental peaks from a solid-state FTIR spectrum is crucial for a complete characterization. nih.gov A comparative analysis with the spectra of similar halogenated benzaldehydes, such as 4-hydroxy-3-iodo-5-methoxybenzaldehyde, can aid in the precise assignment of the observed vibrational modes. nih.gov

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Description of Vibration |

| Hydroxyl (-OH) | 3200 - 3600 | O-H stretching (broad due to hydrogen bonding) |

| Aldehydic C-H | 2810 - 2830 and 2710 - 2730 | C-H stretching |

| Carbonyl (C=O) | 1680 - 1700 | C=O stretching |

| Aromatic C=C | 1450 - 1600 | C=C stretching in the benzene ring |

| Aromatic C-H | > 3000 | C-H stretching |

| Carbon-Iodine (C-I) | 500 - 600 | C-I stretching |

Thermal Analysis Techniques in Compound Characterization

Thermal analysis techniques are critical for determining the thermal stability, decomposition profile, and phase transition behavior of chemical compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods employed for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and decomposition pattern of a compound. A TGA thermogram plots the percentage of weight loss against temperature.

For this compound, a TGA analysis would reveal the temperature at which the compound begins to decompose. The thermogram would show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a significant drop in the curve would signify the onset of decomposition. The decomposition may occur in a single step or multiple steps, with each step corresponding to the loss of specific fragments of the molecule. The residue remaining at the end of the analysis can also provide information about the final decomposition products.

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to identify and quantify thermal transitions such as melting, crystallization, and glass transitions.

A DSC thermogram of this compound would provide valuable information about its phase behavior. A sharp endothermic peak would indicate the melting point of the crystalline solid. The temperature at the peak of this transition is the melting temperature (T_m), and the area under the peak is proportional to the enthalpy of fusion (ΔH_f). A melting point of 202 °C has been reported for this compound. biosynth.com

In addition to melting, DSC can detect other phase transitions. For example, if the compound exists in different polymorphic forms, DSC might show multiple melting peaks or solid-solid transitions. If an amorphous form of the compound were present, a glass transition (T_g) would be observed as a step-like change in the baseline of the DSC curve. Studies on other halogenated benzaldehydes have utilized DSC to determine melting temperatures and molar enthalpies of fusion, which are crucial thermodynamic parameters. mdpi.com

Biological Activities and Mechanistic Investigations

Evaluation of Biological Activity Profiles

The unique structure of 3,5-Diiodo-4-hydroxybenzaldehyde, featuring a benzaldehyde (B42025) core with a hydroxyl group and two iodine atoms, suggests a potential for various biological interactions.

Halogenated aromatic compounds, particularly phenols, are a class of substances recognized for their antimicrobial properties. Their mechanism of action is often attributed to the disruption of microbial cell membranes, interference with essential enzymatic activities, and the induction of oxidative stress within the bacterial cell. The lipophilicity conferred by halogen atoms can facilitate the passage of these compounds across the lipid-rich cell membranes of bacteria. While the broad class of halogenated phenols is known for these activities, specific studies detailing the antimicrobial spectrum and potency of this compound against specific bacterial or fungal strains are not extensively available in the current body of scientific literature. However, its structural similarity to other antimicrobial phenols suggests it may possess such properties.

Phenolic compounds are well-known for their antioxidant capabilities, primarily due to the hydrogen-donating ability of the hydroxyl group, which can neutralize reactive oxygen species (ROS). The electronic properties of substituents on the aromatic ring can significantly influence this antioxidant potential. Studies on various iodinated compounds, such as iodinated radiographic contrast media, have indicated that they can possess in vitro antioxidant properties, including the ability to scavenge free radicals. However, specific quantitative data from assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test for this compound are not prominently reported, making a definitive statement on its relative antioxidant efficacy challenging. The presence of two electron-withdrawing iodine atoms on the ring is expected to modulate the bond dissociation enthalpy of the phenolic hydroxyl group, a key determinant of radical scavenging activity.

The potential for this compound to influence cancer cell viability has been an area of investigation, primarily in the context of its occurrence as a disinfection byproduct.

Research into the cytotoxic effects of various disinfection byproducts has provided some insight into the activity of this compound. In a comparative study on Chinese Hamster Ovary (CHO) cells, its cytotoxicity was evaluated alongside other iodinated compounds. acs.org The results indicated that while it does possess cytotoxic activity, it is less potent than several other iodinated disinfection byproducts such as monoiodoacetic acid (MIAA) and 2,6-diiodo-4-nitrophenol. researchgate.net

While studies have investigated the cytotoxic effects of various benzaldehyde derivatives on human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, specific data focusing on this compound for both these cell lines is limited in the available literature. For instance, studies on other substituted benzaldehydes have shown activity against these cell lines, but direct evidence for the di-iodinated subject of this article is not consistently reported. ekb.eg

The evaluation of dose-dependent effects is crucial for characterizing the anticancer potential of any compound. While the principle that cytotoxicity is generally a dose-dependent phenomenon is well-established, specific quantitative data detailing the effect of increasing concentrations of this compound on the viability of MCF-7 and HepG2 cells is not available in the reviewed scientific literature. Therefore, a data table illustrating these specific dose-dependent effects cannot be constructed at this time.

However, the qualitative ranking from comparative cytotoxicity studies provides a valuable reference point. researchgate.net

Relative Cytotoxicity Ranking of Selected Iodinated Disinfection Byproducts (Based on studies on Chinese Hamster Ovary cells)

| Compound | Relative Cytotoxicity |

| Monoiodoacetic acid (MIAA) | Highest |

| 2,6-Diiodo-4-nitrophenol | High |

| 2,4,6-Triiodophenol (B146134) | High |

| 3,5-Diiodosalicylic acid | Medium |

| This compound | Lower |

| Triiodomethane (TIM) | Lowest |

This table illustrates a qualitative ranking and does not represent specific IC50 values. The ranking is based on data from comparative studies of disinfection byproducts. researchgate.net

Anti-tumor and Anticancer Activity Investigations

Molecular Mechanisms of Action

Preliminary investigations into the molecular mechanisms underlying the cytotoxicity of iodinated disinfection byproducts suggest the involvement of apoptosis, or programmed cell death. Research has indicated that for some iodinated acetic acid analogues, which can be transformation products of compounds like this compound, the mitochondrial pathway of apoptosis is a significant mechanism in HepG2 cells. This pathway typically involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute the apoptotic process.

Furthermore, studies on the parent molecule, benzaldehyde, have shown it can induce the formation of autophagosomes and disrupt mitochondrial structures in certain cancer cell lines. mdpi.com While these findings provide clues, the precise molecular targets and signaling pathways directly affected by this compound require further specific investigation to be fully elucidated.

Interaction with Specific Molecular Targets and Pathways

The primary molecular pathway in which this compound has been implicated is in the biosynthesis of thyroid hormones. A study from 1947 identified the compound as a possible intermediate in the formation of thyroxine. nih.gov This suggests that during the oxidation of diiodotyrosine, this compound may be formed as a precursor molecule. nih.gov The compound itself is a benzaldehyde derivative, specifically a functional group containing both hydroxyl and iodide groups, with the hydroxyl group positioned ortho to the iodide. biosynth.com

Membrane Disruption Mechanisms

Currently, there is a lack of specific scientific literature detailing the mechanisms by which this compound may disrupt cellular membranes. While the study of halogenated marine natural products is a broad field, with many compounds exhibiting such properties, specific data for this particular aldehyde is not available. nih.govnih.gov

Enzyme Kinetics and Substrate Specificity Studies

Detailed enzyme kinetics and substrate specificity studies for this compound are not extensively documented in publicly available research. While a related enzyme, 4-hydroxybenzaldehyde (B117250) synthase, has been identified in tissue cultures of the vanilla orchid (Vanilla planifolia) and shows activity in converting 4-coumaric acid to 4-hydroxybenzaldehyde, specific kinetic data related to the di-iodinated form of the molecule is not provided. nih.gov

Interference with Energy Transfer and ATP Generation

There is no direct evidence from the reviewed literature to suggest that this compound interferes with energy transfer and ATP generation. Studies on related aldehydes, such as 4-hydroxy-2-nonenal, have shown they can induce mitochondrial uncoupling through proteins like UCP1, UCP2, UCP3, and the adenine (B156593) nucleotide translocase (ANT), which in turn affects ATP synthesis. nih.gov However, similar investigations have not been reported for this compound.

Inhibition of Electron Transport Pathways

Specific research on the inhibition of electron transport pathways by this compound is not available. The general mechanism of how cyanobacteria inhibit the reverse operation of ATP synthase under low-energy conditions involves the protein AtpΘ, but this is not directly linked to the activity of this compound. csic.esnih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 3,5-Diiodo-4-hydroxybenzaldehyde, DFT calculations are instrumental in understanding its fundamental chemical characteristics.

No specific published data was found for the HOMO-LUMO energy gap of this compound.

Chemical hardness (η) and global softness (S) are additional descriptors derived from the HOMO and LUMO energies that quantify the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. These parameters are crucial for predicting the reactivity of a compound.

No specific published data was found for the chemical hardness and global softness of this compound.

The following table illustrates the conceptual relationship between these parameters based on general DFT principles.

| Parameter | Formula | Significance |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation or polarization of the electron cloud. |

| Global Softness (S) | S = 1 / η | Reciprocal of hardness, indicating a higher tendency to react. |

Thermodynamic modeling can be used to predict the feasibility and energetics of chemical reactions involving this compound. For example, understanding the thermodynamics of its synthesis from 4-hydroxybenzaldehyde (B117250) through iodination is crucial for optimizing reaction conditions. A known method for its preparation involves the reaction of 4-hydroxybenzaldehyde with sodium periodate (B1199274) and potassium iodide in acetic acid. Thermodynamic calculations could model the enthalpy and Gibbs free energy changes for this and other reactions, such as its potential role as an intermediate in the formation of thyroxine. nih.gov

No specific thermodynamic modeling studies for the reaction pathways of this compound were found in the public literature.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein receptor.

Given that this compound has been suggested as a possible intermediate in the biosynthesis of the thyroid hormone thyroxine, molecular docking studies could be employed to investigate its binding affinity with enzymes involved in this pathway, such as thyroid peroxidase. nih.gov Such studies would predict the binding energy and key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the active site of the enzyme, providing insights into its potential inhibitory activity.

No specific molecular docking studies investigating the binding affinity and enzyme inhibition of this compound have been published.

The table below conceptualizes the type of data that would be generated from such a study.

| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Inhibition Mechanism |

| Thyroid Peroxidase | Data not available | Data not available | Data not available |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity. While no specific QSAR models for this compound were found, studies on substituted benzaldehydes can provide a framework for how such a model might be developed. These studies often correlate physicochemical properties and molecular descriptors with activities like toxicity or enzyme inhibition.

No specific QSAR models for this compound have been published.

Prediction of Biological and Toxicological Properties

In silico toxicological assessments, which use computational models to predict the adverse effects of chemicals, are increasingly vital in the early stages of drug development and chemical safety evaluation. nih.govjscimedcentral.com These methods can estimate a compound's hazards before synthesis, guiding safer design and prioritizing further testing. nih.gov

For this compound, several computed properties and toxicological predictions are available through databases such as PubChem. These descriptors are calculated based on the molecule's structure and are the foundation for more complex toxicological predictions.

Computed Molecular Descriptors for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄I₂O₂ | PubChem nih.gov |

| Molecular Weight | 373.91 g/mol | PubChem nih.gov |

| XLogP3 | 1.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Topological Polar Surface Area | 37.3 Ų | PubChem nih.gov |

One area of significant interest in computational toxicology is the prediction of endocrine-disrupting activity. This compound is listed as a potential endocrine-disrupting compound (EDC) in the NORMAN Suspect List Exchange. nih.gov This classification is part of a large-scale computational screening of thousands of chemicals for their potential to interfere with the endocrine system. nih.gov The structural similarity of this compound to thyroid hormones, which are iodinated phenolic compounds, may be a contributing factor to this prediction.

Furthermore, studies on other iodinated aromatic compounds, such as iodinated X-ray contrast media, have shown that while the parent compounds may be relatively inert, they can act as sources of iodine for the formation of highly toxic iodinated disinfection by-products in water treatment processes. nih.gov Computational models and laboratory experiments have demonstrated that the presence of such compounds in water sources can lead to the formation of iodo-trihalomethanes and iodo-acids, which are known to be cytotoxic and genotoxic. nih.gov Although specific studies on this compound in this context are not available, its structure suggests a potential to contribute to the formation of similar toxic by-products under certain environmental conditions.

Correlation between Structure and Phototransformation Rates

The phototransformation of a chemical compound refers to its degradation or alteration upon exposure to light. The rate and pathway of phototransformation are intrinsically linked to the molecule's chemical structure. For halogenated aromatic compounds, the nature and position of the halogen substituents play a crucial role in their photochemical reactivity.

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. wikipedia.org This inherent weakness makes organoiodine compounds susceptible to cleavage upon absorbing light energy, often leading to the formation of free radicals. wikipedia.org This process can initiate a cascade of further reactions, resulting in the transformation of the parent compound.

Theoretical studies on similar halogenated benzaldehydes have been conducted to understand their electronic structure and vibrational properties, which are fundamental to predicting photochemical behavior. For instance, studies on 3-chloro-4-hydroxybenzaldehyde (B1581250) have utilized computational methods to determine the molecule's stable conformations and vibrational frequencies. acs.org Such computational approaches could be applied to this compound to predict its UV-Vis absorption spectrum and the energies of its excited states, which would be critical in estimating its phototransformation potential. The cleavage of the C-I bond would likely be a primary photochemical process, leading to the formation of a variety of degradation products.

Applications in Medicinal Chemistry and Pharmaceutical Development

Precursor for Biologically Active Molecules and Drug Synthesis

3,5-Diiodo-4-hydroxybenzaldehyde is a key intermediate in the synthesis of various organic compounds with potential pharmaceutical applications. nih.gov The presence of the aldehyde and hydroxyl functional groups allows for a variety of chemical transformations, including the formation of Schiff bases, ethers, and esters, while the iodine atoms can influence the lipophilicity and binding interactions of the resulting molecules. This makes it a versatile building block for creating libraries of compounds for biological screening.

The introduction of iodine atoms into a molecular structure can significantly modulate its biological activity. While specific studies detailing the synthesis of a broad range of derivatives from this compound with a systematic evaluation of enhanced bioactivity are not extensively documented in publicly available literature, the principle is well-established in medicinal chemistry. For instance, the synthesis of Schiff bases from various substituted benzaldehydes is a common strategy to create compounds with antimicrobial or other therapeutic properties. researchgate.netarabjchem.orgnih.gov The general synthetic route for Schiff base formation is depicted in the table below.

| Reactant A | Reactant B | Resulting Product Class | Potential Bioactivity |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂) | Schiff Base (Iminophenol) | Antimicrobial, Antifungal, Anticancer |

The antimicrobial activity of Schiff bases derived from other halogenated salicylaldehydes, such as 5-chloro-salicylaldehyde, has been demonstrated against various bacterial and fungal strains. nih.gov This suggests that Schiff bases derived from this compound could exhibit similar or potentially enhanced antimicrobial profiles due to the presence of the bulky and lipophilic iodine atoms.

Historically, this compound has been considered a possible intermediate in the biosynthesis of the thyroid hormone, thyroxine. nih.gov This connection underscores its structural relevance to thyroid hormones and its utility in the synthesis of thyroxine analogues. The synthesis of thyroxine and its analogues often involves the coupling of iodinated tyrosine or phenol (B47542) derivatives. nih.govnrcresearchpress.com

A notable application in this area is the synthesis of radiolabeled thyroxine analogues for research purposes. For example, a method for the synthesis of [3,5-¹²⁵I]Diiodo-L-thyronine involves the coupling of [¹²⁵I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid, a derivative of this compound. nih.gov This synthesis highlights the role of the 3,5-diiodo-4-hydroxyphenyl moiety as a crucial component in constructing the thyronine backbone.

The table below outlines the key molecules in the context of thyroxine analogue synthesis.

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| This compound | Potential intermediate and precursor to thyroxine analogues | nih.gov |

| 3,5-Diiodo-L-tyrosine | Starting material for thyroxine synthesis | nih.gov |

| 4-Hydroxy-3,5-diiodophenylpyruvic acid | Coupling partner in the synthesis of radiolabeled thyronine | nih.gov |

| [3,5-¹²⁵I]Diiodo-L-thyronine | Radiolabeled thyroxine analogue for research | nih.gov |

| Thyroxine (T4) | Target molecule of analogue synthesis | nih.gov |

Development of Therapeutic Agents based on Antimicrobial Properties

The development of new antimicrobial agents is a critical area of pharmaceutical research. While direct studies on the antimicrobial properties of this compound derivatives are not abundant, research on structurally similar compounds provides a strong rationale for their potential as antimicrobial agents. For example, studies on hydroxy-isophthalaldehyde acid derivatives, including an iodinated version (4-hydroxy-5-iodo-isophthalaldehyde acid), have shown both antimicrobial and antifungal activity. biosynth.com

Furthermore, Schiff bases derived from various benzaldehydes are widely investigated for their antimicrobial activities. researchgate.netarabjchem.orgnih.gov The antimicrobial efficacy of these compounds is often attributed to the imine group (-C=N-), which can interfere with microbial cell processes. The introduction of iodine atoms onto the benzaldehyde (B42025) ring, as in this compound, is expected to enhance the lipophilicity of the resulting Schiff base derivatives, which can facilitate their transport across microbial cell membranes and potentially increase their antimicrobial potency.

The following table summarizes the antimicrobial activity of some related benzaldehyde derivatives, suggesting the potential of derivatives of this compound.

| Compound/Derivative Class | Tested Activity | Key Findings | Reference |

|---|---|---|---|

| Schiff bases of 5-chloro-salicylaldehyde | Antibacterial and antifungal | Showed significant activity against various strains, with some derivatives exhibiting potent inhibition. | nih.gov |

| 4-Hydroxy-5-iodo-isophthalaldehyde acid and its methyl ester | Antimicrobial and antifungal | Demonstrated activity against tested microorganisms. | biosynth.com |

| Schiff bases of various benzaldehydes | Antibacterial | Significant activity against E. coli was observed for certain derivatives. | researchgate.net |

Role as a Tracer in Mechanistic Biochemical Studies

The incorporation of a radioactive isotope into a molecule allows it to be used as a tracer to study biochemical pathways and mechanisms. The presence of iodine atoms in this compound makes it an excellent candidate for the introduction of radioiodine isotopes, such as ¹²⁵I or ¹³¹I.

As previously mentioned, a derivative of this compound, 4-hydroxy-3,5-diiodophenylpyruvic acid, is utilized in the synthesis of [3,5-¹²⁵I]Diiodo-L-thyronine. nih.gov This radiolabeled analogue of a thyroid hormone is invaluable for studying thyroid hormone metabolism, transport, and receptor binding. The ability to introduce a high specific activity radioisotope into the non-phenolic ring of the thyronine structure provides a powerful tool for sensitive and quantitative biochemical assays.

The process of radiolabeling often involves the use of a starting material that can be readily iodinated or that already contains iodine, which can be exchanged with a radioactive isotope. The synthesis of [3,5-¹²⁵I]Diiodo-L-thyronine demonstrates the utility of the 3,5-diiodo-4-hydroxyphenyl scaffold in creating such tracers. This suggests that this compound itself could be a precursor for other radiolabeled probes for studying various biological systems, particularly those involving enzymes that recognize phenolic or benzaldehyde moieties.

Environmental Chemistry and Disinfection Byproduct Research

Formation of Iodinated Disinfection Byproducts (I-DBPs)

The compound 3,5-Diiodo-4-hydroxybenzaldehyde is an iodinated disinfection byproduct (I-DBP), a class of compounds that has raised concerns due to their potential toxicity being greater than their chlorinated and brominated counterparts. nih.gov I-DBPs can form during water disinfection processes when iodine sources react with disinfectants like chlorine. nih.govcsic.es Their concentrations in drinking water are typically found in the nanogram to low-microgram per liter range. nih.gov

Role in Chlorination of Iodotyrosines from Edible Seaweed

Research has shown that iodine from edible seaweed is a significant contributor to the formation of I-DBPs during household cooking. acs.orgnih.gov Specifically, the reaction of chlorine with monoiodotyrosine (MIT) and diiodotyrosine (DIT), amino acids found in seaweed, leads to the creation of various I-DBPs. acs.orgnih.gov During investigations into the chlorination of MIT and DIT, this compound was identified as one of 59 transformation products and disinfection byproducts. acs.orgnih.gov In a study on the cooking of Haidai seaweed, this compound was identified as the dominant I-DBP species formed. researchgate.net

The formation from diiodotyrosine involves several proposed reaction pathways. One key pathway suggests that DIT undergoes oxidation by chlorine to form 3-(3,5-diiodo-4-hydroxyphenyl)-2-oxopropanoic acid, which then experiences decarboxylation to yield 3,5-diiodo-4-hydroxy-benzeneacetaldehyde. acs.org This acetaldehyde (B116499) is further oxidized to other products, and through a series of chlorine-induced reactions, eventually leads to the generation of this compound (P373). acs.org

Detection and Identification in Tap Water and Wastewater Effluents

This compound has been detected in various water sources. It is known to be present in wastewater. biosynth.com Its formation is a concern in saline wastewater effluents, particularly where seawater is used for flushing toilets, as this introduces iodide that can react during chlorine disinfection. nih.gov The presence of naturally occurring iodide, iodate, and organic iodine compounds in water sources are precursors for the formation of I-DBPs like this compound during water treatment. nih.gov

Influence of Cooking Conditions on I-DBP Formation

Cooking conditions, especially temperature, have a notable effect on the formation of I-DBPs from iodotyrosine precursors. Studies have demonstrated that increasing temperatures facilitate the reaction between chlorine and both MIT and DIT. acs.orgnih.gov During the chlorination of these iodotyrosines, iodinated trihalomethanes and haloacetic acids were observed to become the dominant byproducts at a common cooking temperature of 80 °C. acs.orgnih.gov This highlights how household activities like cooking with iodine-rich foods such as seaweed can significantly influence the profile and concentration of I-DBPs to which individuals are exposed. acs.orgnih.gov

Phototransformation Kinetics and Pathways in Aquatic Environments

Degradation Rates under Simulated Sunlight

The persistence of this compound in aquatic environments is influenced by its susceptibility to phototransformation. In a study investigating the phototransformation of various halophenolic DBPs in seawater under simulated sunlight, this compound demonstrated a significant degradation rate. nih.gov

The degradation follows pseudo-first-order kinetics. nih.gov Compared to its brominated and chlorinated analogues, the iodinated form degrades much faster. The phototransformation rate of this compound was found to be greater than that of 3,5-dibromo-4-hydroxybenzaldehyde (B181551), which in turn was faster than 3,5-dichloro-4-hydroxybenzaldehyde. nih.gov

Table 1: Phototransformation of 3,5-Dihalo-4-hydroxybenzaldehydes in Seawater

| Compound | % Transformed (84 h) | Rate Constant (k, h⁻¹) | Half-life (t½, h) |

|---|---|---|---|

| This compound | 76.7 ± 4.2 | 1.73 × 10⁻² | 40.0 |

Data sourced from Liu et al. (2018) nih.gov

Another study noted that the decomposition of several aromatic iodinated DBPs, including this compound, followed pseudo-first-order decay during chloramination, with its decomposition rate constant being higher than that of 3,5-diiodosalicylic acid and 2,6-diiodo-4-nitrophenol. researchgate.net

Identification of Phototransformation Products

The photochemical degradation of halogenated phenolic compounds like this compound primarily proceeds via the photohydrolysis of the carbon-halogen bond. researchgate.net For iodophenolic DBPs in seawater, phototransformation can lead to the formation of other toxic byproducts, such as halo(hydro)quinones. nih.gov For instance, the phototransformation of 2,4,6-triiodophenol (B146134) resulted in the formation of diiodo(hydro)quinone products. nih.gov While specific phototransformation products for this compound were not detailed in the provided sources, the general pathway for similar compounds involves the substitution of iodine atoms with hydroxyl groups, a process that can alter the toxicity of the resulting compounds. nih.govresearchgate.net

Toxicological Risk Assessment of Environmental Precursors and Byproducts

The formation of disinfection byproducts (DBPs) in water treatment processes is a significant area of environmental health research. acs.orgnih.gov Among these, iodinated disinfection byproducts (I-DBPs) have garnered increasing attention due to their potential for higher toxicity compared to their chlorinated and brominated counterparts. researchgate.netnih.gov this compound is an I-DBP that can form during disinfection processes, particularly in water sources containing iodide. nih.gov Assessing the toxicological risk of such compounds is crucial for understanding their potential impact on human health and the environment.

Specific developmental toxicity studies on this compound are not extensively detailed in the available research. However, the broader class of iodinated disinfection byproducts (I-DBPs) has been associated with potential health risks. Long-term exposure to DBPs, in general, has been linked to reproductive and developmental effects. nih.gov

General concerns regarding I-DBPs stem from their enhanced cytotoxicity and genotoxicity when compared to other halogenated DBPs. researchgate.netnih.gov While direct evidence for the developmental toxicity of this compound is limited, its classification as an I-DBP warrants cautious consideration within the context of potential developmental health impacts. Further research is necessary to specifically elucidate the developmental toxicity profile of this compound.

Exposure to iodinated disinfection byproducts (I-DBPs) is a growing concern in drinking water safety. nih.gov Research consistently indicates that I-DBPs are often more cytotoxic and genotoxic than their chloro- and bromo- analogues. researchgate.netnih.gov This increased toxicity is a key factor in the risk assessment of compounds like this compound.

The presence of I-DBPs in drinking water, even at low concentrations ranging from nanograms to micrograms per liter, is of potential concern for human health. researchgate.netnih.gov While the tremendous benefits of water disinfection are undeniable, the potential harmful effects of byproducts necessitate a continuous evaluation of risks. health.state.mn.us The risk from DBPs in drinking water must be weighed against the significant risk of illness from undisinfected water. health.state.mn.us

Studies have shown that aromatic DBPs, which include halophenolic compounds like this compound, generally exhibit higher toxicity than haloaliphatic DBPs. nih.gov The formation of these compounds is more likely in surface water sources that contain organic materials which can react with disinfectants. health.state.mn.us

Research on the phototransformation of halophenolic DBPs in seawater has provided specific insights into the stability of this compound. nih.gov This compound undergoes phototransformation, and its rate is significantly faster than that of 3,5-dibromo-4-hydroxybenzaldehyde and 3,5-dichloro-4-hydroxybenzaldehyde. nih.gov The table below summarizes the phototransformation rates and half-lives of these compounds in seawater.

| Compound | Phototransformation Rate Constant (k) (x 10⁻³ min⁻¹) | Half-life (t₁/₂) (min) |

|---|---|---|

| This compound | 17.3 | 40.0 |

| 3,5-dibromo-4-hydroxybenzaldehyde | Not available in source | Not available in source |

| 3,5-dichloro-4-hydroxybenzaldehyde | Not available in source | Not available in source |

The relatively rapid phototransformation of this compound suggests it may be less persistent in sunlit aquatic environments compared to other halogenated benzaldehydes. However, the transformation products must also be considered in a full environmental impact assessment.

Advanced Research Topics and Future Directions

Integration in Materials Science for Novel Material Development

The unique molecular structure of 3,5-diiodo-4-hydroxybenzaldehyde, featuring reactive hydroxyl and aldehyde groups along with bulky iodine atoms, makes it a valuable building block in materials science. nih.govbiosynth.com Its functional groups provide sites for polymerization and the formation of Schiff bases, while the iodine atoms can influence the physical and chemical properties of the resulting materials.

Researchers are exploring its use in the synthesis of advanced polymers and metal-organic frameworks (MOFs). The presence of iodine can enhance properties such as refractive index, X-ray absorption, and thermal stability in polymers. In MOFs, which are crystalline materials with a porous structure, this compound can act as a functionalized organic linker, creating frameworks with potential applications in gas storage, separation, and catalysis. The di-iodinated structure can be leveraged to create materials with specific steric and electronic properties.

Investigations into Potential Endocrine Disrupting Activities

A significant area of current research focuses on the potential for this compound to act as an endocrine-disrupting chemical (EDC). nih.gov EDCs are substances that can interfere with the body's endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects. The structural similarity of this compound to thyroid hormones has prompted investigations into its ability to interact with hormone receptors and transport proteins.

Studies have shown that this compound can bind to transthyretin (TTR), a transport protein for thyroid hormones. This binding affinity suggests that this compound could potentially disrupt the normal transport and metabolism of thyroid hormones in the body. The mechanism of action is thought to involve the formation of halogen bonds and other non-covalent interactions within the binding pocket of TTR. Further research, including in vivo studies, is needed to fully understand the implications of these interactions and to assess the potential health risks associated with exposure to this compound.

Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of halogenated aromatic compounds often involve the use of harsh reagents and produce significant amounts of hazardous waste. In line with the principles of green chemistry, researchers are developing more environmentally benign methods for the synthesis of this compound. These approaches aim to reduce the environmental impact by using less toxic reagents, milder reaction conditions, and generating fewer byproducts.

One promising green synthesis method involves the use of N-iodosuccinimide in acetic acid, which provides a more sustainable alternative to traditional iodination reagents. chemicalbook.com Another approach utilizes iodine monochloride in an aqueous solution of sulfuric acid. chemicalbook.com These methods offer advantages such as higher yields, easier work-up procedures, and a reduction in the use of volatile organic solvents. The development of such green synthetic routes is crucial for the sustainable production and application of this compound.

Comparative Studies with Related Halogenated Benzaldehydes

To better understand the properties and potential applications of this compound, researchers are conducting comparative studies with other halogenated benzaldehydes. These studies focus on how the type and position of the halogen substituent influence the compound's reactivity and biological activity.

Structure-Reactivity Relationships across Halogen Substitutions

The reactivity of a halogenated benzaldehyde (B42025) is significantly influenced by the nature of the halogen substituent. The electronegativity and size of the halogen atom affect the electron density of the aromatic ring and the carbonyl group, which in turn influences the compound's susceptibility to nucleophilic attack and oxidation.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 4-Hydroxybenzaldehyde (B117250) | C7H6O2 | 122.12 | 115-118 |

| 3,5-Dichloro-4-hydroxybenzaldehyde | C7H4Cl2O2 | 191.01 | 149-152 |

| 3,5-Dibromo-4-hydroxybenzaldehyde (B181551) | C7H4Br2O2 | 279.91 | 181-185 sigmaaldrich.comsigmaaldrich.com |

| This compound | C7H4I2O2 | 373.91 scbt.com | 202 biosynth.com |

Differential Biological Activities of Analogues

The biological activity of halogenated benzaldehydes can also vary significantly depending on the halogen substituent. Studies have shown that the type of halogen can influence a compound's antimicrobial, antifungal, and cytotoxic properties. nih.gov

For instance, some halogenated benzaldehydes have been found to exhibit potent antifungal activity. nih.gov The mechanism of action is thought to involve the disruption of cellular processes and the generation of oxidative stress. Comparative studies of different halogenated analogues help to identify the structural features that are most important for a particular biological activity. This information is valuable for the design of new compounds with enhanced efficacy and selectivity. For example, the antimicrobial activity of 3,5-dichloro-4-methoxybenzaldehyde (B2560759) has been investigated against various plant-pathogenic bacteria and fungi. nih.gov The replacement of chlorine with other halogens like bromine or iodine could potentially modulate this activity.

| Compound | Investigated Biological Activity | Key Findings |

|---|---|---|

| 4-Hydroxybenzaldehyde | Anti-inflammatory, Anti-angiogenic, Anti-nociceptive researchgate.net | Reported to have multiple biological activities. researchgate.net |

| 3,5-Dichloro-4-methoxybenzaldehyde | Antimicrobial (antibacterial and antifungal) nih.gov | Inhibited colony formation of plant-pathogenic bacteria and conidial germination of fungi. nih.gov |

| 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | Antioxidant | Analogue of butylated hydroxytoluene (BHT), a known antioxidant. nist.gov |

| 3,5-Diprenyl-4-hydroxybenzaldehyde | Anti-bacterial (biofilm inhibition) medchemexpress.com | Showed ability to inhibit biofilm formation. medchemexpress.com |

| This compound | Endocrine disruption (Transthyretin binding) nih.gov | Identified as a potential endocrine disrupting compound. nih.gov |

Q & A

Q. What are the optimal synthetic methodologies for preparing 3,5-diiodo-4-hydroxybenzaldehyde, and how do they compare in yield and purity?

Answer: The most efficient method involves a solvent-free grinding technique using N-iodosuccinimide (NIS) as the iodinating agent. Key steps include:

Mixing p-hydroxybenzaldehyde with NIS (2.2 equivalents) in a mortar.

Grinding at room temperature for 15 minutes.

Purification via recrystallization from ethanol.

Data Comparison:

| Method | Yield (%) | Purity (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Grinding with NIS | 98 | 99.9 | 15 min | |

| Conventional reflux | 68 | 85 | 14 hours | |

| Harsh acidic conditions | 64 | 66 | 8 hours |

This method avoids harsh solvents, reduces reaction time, and achieves superior regioselectivity due to the electrophilic aromatic substitution mechanism favored by NIS .

Q. How is this compound characterized spectroscopically, and what key peaks confirm its structure?

Answer: Critical spectroscopic data include:

- IR (KBr): Broad O–H stretch at 3192 cm⁻¹, aldehyde C=O at 1707 cm⁻¹, and aromatic C–I stretches at 619 cm⁻¹ .

- ¹H NMR (DMSO-d₆): Singlet at δ 8.20 (2H, aromatic protons ortho to iodine), δ 9.73 (1H, aldehyde proton) .

- Mass Spec (APCI): m/z 374 [M+H]⁺ (calculated 373.91 for C₇H₄I₂O₂) .

These data confirm the diiodinated structure and absence of byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for iodination reactions of 4-hydroxybenzaldehyde?

Answer: Discrepancies arise from variables such as:

- Iodinating agent stoichiometry: Excess NIS (≥2.2 eq) ensures complete diiodination .

- Reaction medium: Solvent-free grinding minimizes side reactions (e.g., oxidation) vs. traditional reflux .

- Workup procedures: Recrystallization from ethanol improves purity compared to column chromatography.

Recommendations:

- Validate reagent purity via titration.

- Monitor reaction progress using TLC (eluent: hexane/ethyl acetate 7:3).

- Optimize stoichiometry and mixing efficiency for scalability.

Q. What factors influence regioselectivity in the diiodination of 4-hydroxybenzaldehyde, and how can they be controlled?

Answer: Regioselectivity is governed by:

- Electronic effects: The hydroxyl group activates the aromatic ring at para and ortho positions, but steric hindrance from iodine directs subsequent substitution to the 3,5 positions .

- Catalytic additives: Acidic conditions (e.g., glacial acetic acid) enhance electrophilicity of iodine but may promote over-iodination .

Control Strategies:

- Use mild iodinating agents (NIS over I₂/HNO₃).

- Limit reaction time to prevent triiodination.

- Employ DFT calculations to predict substitution patterns.

Q. How can alternative iodination agents or green chemistry principles improve the sustainability of synthesizing this compound?

Answer:

- Green agents: Replace NIS with recyclable iodine sources (e.g., I₂/KIO₃ in water) to reduce waste .

- Solvent-free mechanochemistry: Grinding eliminates volatile organic solvents, aligning with green chemistry principles .

- Catalytic systems: Immobilized enzymes or metal-organic frameworks (MOFs) could enhance selectivity and reduce iodine consumption.

Case Study:

A solvent-free method achieved 98% yield with 99.9% purity, reducing energy use by 60% compared to reflux methods .

Q. What safety protocols are critical when handling iodination reactions involving this compound?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of iodine vapors.

- Waste disposal: Neutralize residual iodine with sodium thiosulfate before disposal .

- First aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.